molecular formula C10H6ClN5 B13668658 6-Chloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine

6-Chloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B13668658
M. Wt: 231.64 g/mol
InChI Key: MIALUJGICJCXME-UHFFFAOYSA-N
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Description

6-Chloro-1-(pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry This compound features a unique structure that combines a pyrazolo[3,4-d]pyrimidine core with a pyridin-2-yl substituent and a chlorine atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multistep procedures that include condensation reactions, cyclizations, and halogenationThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

In an industrial setting, the production of 6-Chloro-1-(pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine may involve optimized synthetic routes that maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions. The choice of solvents, reagents, and purification techniques is also crucial to ensure the efficient and cost-effective production of the compound .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or heteroaryl groups .

Mechanism of Action

The mechanism of action of 6-Chloro-1-(pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA synthesis, resulting in antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1-(pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the specific combination of functional groups and the resulting chemical reactivity and biological activities.

Properties

Molecular Formula

C10H6ClN5

Molecular Weight

231.64 g/mol

IUPAC Name

6-chloro-1-pyridin-2-ylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C10H6ClN5/c11-10-13-5-7-6-14-16(9(7)15-10)8-3-1-2-4-12-8/h1-6H

InChI Key

MIALUJGICJCXME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2C3=NC(=NC=C3C=N2)Cl

Origin of Product

United States

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